molecular formula C23H35N9O8S B605674 (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]butanediamide CAS No. 915398-40-2

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]butanediamide

Cat. No.: B605674
CAS No.: 915398-40-2
M. Wt: 597.6445
InChI Key: RNKKMXKSYPRKDZ-WOYTXXSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]butanediamide” is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups. Typical synthetic routes may include:

    Peptide Bond Formation: Using coupling reagents such as EDCI or DCC in the presence of a base like DIPEA.

    Protection and Deprotection Steps: Protecting groups like Boc or Fmoc may be used to protect amine groups during the synthesis.

    Functional Group Incorporation: Specific reagents and conditions to introduce the imidazole and thiol groups.

Industrial Production Methods

Industrial production may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis, depending on the complexity and yield requirements.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: Amide bonds can be reduced under specific conditions.

    Substitution: Functional groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine.

    Reduction: Lithium aluminum hydride (LAH) or borane.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation of the thiol group would yield disulfides.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential inhibitor or activator of specific enzymes.

    Medicine: As a candidate for drug development, particularly in targeting specific pathways.

    Industry: In the development of new materials or catalysts.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The imidazole group may play a role in binding to metal ions or active sites, while the thiol group can form disulfide bonds with cysteine residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl derivatives: Similar in structure but may lack the thiol group.

    Peptide-based inhibitors: Compounds with similar peptide backbones but different functional groups.

Properties

CAS No.

915398-40-2

Molecular Formula

C23H35N9O8S

Molecular Weight

597.6445

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]butanediamide

InChI

InChI=1S/C23H35N9O8S/c1-11(34)28-13(5-12-7-26-10-27-12)20(37)30-15(8-33)23(40)32-4-2-3-17(32)22(39)29-14(6-18(24)35)21(38)31-16(9-41)19(25)36/h7,10,13-17,33,41H,2-6,8-9H2,1H3,(H2,24,35)(H2,25,36)(H,26,27)(H,28,34)(H,29,39)(H,30,37)(H,31,38)/t13-,14-,15-,16-,17-/m0/s1

InChI Key

RNKKMXKSYPRKDZ-WOYTXXSLSA-N

SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ATN163;  ATN 163;  ATN-163;  AcHSPNCNH2;  LCysteinamide NacetylLhistidylLserylLprolylLasparaginyl.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]butanediamide
Reactant of Route 2
Reactant of Route 2
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]butanediamide
Reactant of Route 3
Reactant of Route 3
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]butanediamide
Reactant of Route 4
Reactant of Route 4
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]butanediamide
Reactant of Route 5
Reactant of Route 5
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]butanediamide
Reactant of Route 6
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]butanediamide

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